5-Hydroxytryptophan monohydrate, dl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

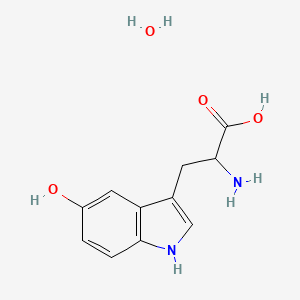

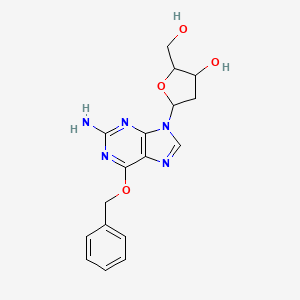

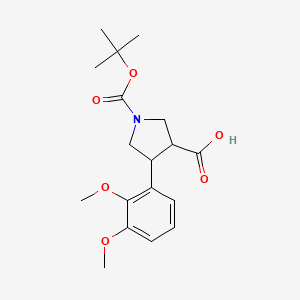

5-Hidroxitriptófano monohidratado, dl- es un aminoácido natural y un precursor químico en la biosíntesis del neurotransmisor serotonina. Se deriva del triptófano, donde los átomos de hidrógeno en la posición 5′ del anillo de benceno del triptófano se reemplazan por grupos hidroxilo. Este compuesto es conocido por su papel en la regulación del estado de ánimo, el comportamiento, el sueño y otras funciones fisiológicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

5-Hidroxitriptófano monohidratado, dl- puede sintetizarse mediante varios métodos, incluida la fermentación microbiana y la síntesis química. Un método común implica la hidroxilación del triptófano utilizando triptófano hidroxilasa, una enzima que cataliza la adición de un grupo hidroxilo a la molécula de triptófano . Las condiciones para esta reacción enzimática suelen incluir una temperatura de 35 °C y un pH de 8.5 .

Métodos de producción industrial

La producción industrial de 5-Hidroxitriptófano monohidratado, dl- a menudo implica fermentación microbiana utilizando cepas modificadas de Escherichia coli. Estas cepas se modifican para expresar altos niveles de triptófano hidroxilasa y otros cofactores necesarios, lo que permite una conversión eficiente del triptófano a 5-Hidroxitriptófano . Este método se ha optimizado para lograr altos rendimientos y productividad, lo que lo hace adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones

5-Hidroxitriptófano monohidratado, dl- experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio en condiciones ácidas.

Reducción: Las reacciones de reducción suelen implicar agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución pueden ocurrir en presencia de halógenos u otros electrófilos en condiciones específicas.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen serotonina (5-hidroxitriptamina) y otros derivados que desempeñan funciones importantes en los procesos biológicos .

Aplicaciones Científicas De Investigación

5-Hidroxitriptófano monohidratado, dl- tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de varios análogos y derivados de la serotonina.

Biología: Sirve como un intermediario clave en el estudio de las vías de neurotransmisores y su regulación.

Mecanismo De Acción

El principal mecanismo de acción de 5-Hidroxitriptófano monohidratado, dl- implica su conversión a serotonina por la enzima L-aminoácido aromático descarboxilasa. Esta conversión ocurre en el sistema nervioso central y los tejidos periféricos, donde la serotonina actúa como neurotransmisor y regula varias funciones fisiológicas . Los objetivos moleculares de la serotonina incluyen los receptores de serotonina, que median sus efectos sobre el estado de ánimo, el comportamiento y otros procesos .

Comparación Con Compuestos Similares

Compuestos similares

Triptófano: El precursor del 5-Hidroxitriptófano, involucrado en la misma vía biosintética.

Serotonina: El producto directo de la conversión de 5-Hidroxitriptófano, un neurotransmisor clave.

Melatonina: Otro derivado del triptófano, involucrado en la regulación de los ciclos de sueño-vigilia.

Singularidad

5-Hidroxitriptófano monohidratado, dl- es único debido a su papel directo en la biosíntesis de la serotonina, lo que lo convierte en un intermedio crucial en la regulación del estado de ánimo y el comportamiento. A diferencia del triptófano, que requiere múltiples pasos para convertirse en serotonina, el 5-Hidroxitriptófano se puede descarboxilar directamente para producir serotonina, lo que lo hace más eficiente para aplicaciones terapéuticas .

Propiedades

IUPAC Name |

2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3.H2O/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHHMHBYEZJGNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10030-79-2 |

Source

|

| Record name | 5-Hydroxytryptophan monohydrate, dl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HYDROXYTRYPTOPHAN MONOHYDRATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXE58DJG85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-Ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B12325259.png)

![2-Propenoic acid,3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]-](/img/structure/B12325262.png)

![2,3,14-trihydroxy-17-[5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12325287.png)

![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one](/img/structure/B12325304.png)

![5H-Dibenzo[d,f][1,3]diazepin-6-amine, N-methyl-](/img/structure/B12325307.png)